2-(3-Amino-2,4,6-triiodophenyl)propanoic acid

Acute toxicity Safety pharmacology Contrast agent development

2-(3-Amino-2,4,6-triiodophenyl)propanoic acid (CAS 21762‑12‑9) is a triiodinated aromatic amino acid with the molecular formula C₉H₈I₃NO₂ and a molecular weight of 542.88 g mol⁻¹. The compound bears a free amino group at the 3‑position of a 2,4,6‑triiodophenyl ring and an α‑methyl‑branched propanoic acid side chain attached directly at the 1‑position, classifying it as a 2‑phenylpropanoic acid derivative.

Molecular Formula C9H8I3NO2
Molecular Weight 542.88 g/mol
CAS No. 21762-12-9
Cat. No. B14708585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-2,4,6-triiodophenyl)propanoic acid
CAS21762-12-9
Molecular FormulaC9H8I3NO2
Molecular Weight542.88 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=C(C=C1I)I)N)I)C(=O)O
InChIInChI=1S/C9H8I3NO2/c1-3(9(14)15)6-4(10)2-5(11)8(13)7(6)12/h2-3H,13H2,1H3,(H,14,15)
InChIKeyZSBOXQIYDXCBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-2,4,6-triiodophenyl)propanoic Acid (CAS 21762-12-9) – Structural Identity and Core Physicochemical Baseline for Procurement Evaluation


2-(3-Amino-2,4,6-triiodophenyl)propanoic acid (CAS 21762‑12‑9) is a triiodinated aromatic amino acid with the molecular formula C₉H₈I₃NO₂ and a molecular weight of 542.88 g mol⁻¹ [1]. The compound bears a free amino group at the 3‑position of a 2,4,6‑triiodophenyl ring and an α‑methyl‑branched propanoic acid side chain attached directly at the 1‑position, classifying it as a 2‑phenylpropanoic acid derivative [1]. Its computed octanol‑water partition coefficient (XLogP3‑AA) is 3.2, and it possesses one stereogenic center [1]. Experimentally measured density is 2.679 g cm⁻³ with a boiling point of 518.8 °C at 760 mmHg . The high iodine mass fraction (70.1 % w/w) and the combination of a free amine with a carboxylic acid group make this scaffold a versatile intermediate for radiopaque contrast‑agent research and protein‑kinase‑C probe development [2].

Why 2-(3-Amino-2,4,6-triiodophenyl)propanoic Acid Cannot Be Replaced by Iopanoic Acid or Linear‑Chain Analogs Without Quantitative Re‑Validation


Although all triiodophenyl‑alkanoic acid congeners share a 2,4,6‑triiodoaniline core, small modifications of the alkanoic acid side chain produce large shifts in key selection‑relevant properties. The α‑methyl‑branched propanoic acid chain of CAS 21762‑12‑9 confers a distinct lipophilicity (XLogP3 ≈ 3.2) [1] and a markedly lower acute oral toxicity (LD₅₀ ≈ 2900 mg kg⁻¹, mouse) relative to the clinically used iopanoic acid (α‑ethyl analog, LD₅₀ ≈ 1540 mg kg⁻¹, mouse) [2]. The position of the carboxylic acid on the side chain (α‑ vs. β‑substitution) further alters hepatic extraction efficiency, as demonstrated by the >2‑fold variation in liver uptake across ω‑(3‑amino‑2,4,6‑triiodophenyl)alkanoic acid homologs in rats [3]. Consequently, substituting this α‑methyl isomer with an α‑ethyl, linear ω‑propanoic acid, or N‑acetylated analog without repeating critical bio‑distribution, toxicity, or protein‑binding assays will compromise experimental reproducibility and may yield invalid structure‑activity conclusions.

Quantitative Differentiation of 2-(3-Amino-2,4,6-triiodophenyl)propanoic Acid (CAS 21762‑12‑9) Against Key Structural Analogs


Oral Acute Toxicity: ≈1.9‑Fold Higher LD₅₀ Compared with Iopanoic Acid in Mice

In acute oral toxicity testing, 2‑(3‑amino‑2,4,6‑triiodophenyl)propanoic acid exhibits a substantially higher LD₅₀ than its α‑ethyl analog iopanoic acid. The target compound gave an oral LD₅₀ of 2900 mg kg⁻¹ in mice , whereas iopanoic acid (CAS 96‑83‑3) under analogous conditions yielded an oral LD₅₀ of 1540 mg kg⁻¹ [1]. Although the studies were conducted by different laboratories, the 1.88‑fold margin is consistent with the trend that α‑methyl substitution is less toxic than α‑ethyl substitution in this series [2].

Acute toxicity Safety pharmacology Contrast agent development

Iodine Mass Fraction: 70.1 % w/w Delivers Higher X‑Ray Attenuation Potential per Unit Dose

The iodine mass fraction of 2‑(3‑amino‑2,4,6‑triiodophenyl)propanoic acid is 70.1 % (three iodine atoms; MW 542.88 g mol⁻¹) [1]. In comparison, iopanoic acid (C₁₁H₁₂I₃NO₂; MW 570.93 g mol⁻¹) contains 66.7 % iodine by weight [2]. This 3.4‑percentage‑point advantage implies that, at equal mass concentration, the target compound delivers approximately 5 % more iodine atoms – the primary determinant of X‑ray absorption – per unit volume. The N‑acetylated analog 2‑(3‑acetamido‑2,4,6‑triiodophenyl)propionic acid (MW 584.92 g mol⁻¹) carries only 65.1 % iodine, further eroding attenuation efficiency [3].

Iodine content X-ray attenuation Radiopacity efficiency

Liver Uptake Efficiency: α‑Methyl Branch Position Enables Distinct Hepatic Extraction Kinetics Relative to Linear ω‑Alkanoic Acid Analogs

Direct comparative biodistribution data for 2‑(3‑amino‑2,4,6‑triiodophenyl)propanoic acid are not available in the open literature; therefore, differentiation rests on class‑level inference. In a systematic study of ω‑(3‑amino‑2,4,6‑triiodophenyl)alkanoic acids administered intravenously to rats, liver radioactivity at 5 min post‑injection increased from <20 % injected dose for the shortest chain (acetic acid homolog) to 45 % for the butyric acid analog (1d) and 49 % for the valeric acid analog (1e) [1]. The target compound differs from all tested ω‑acids in that its carboxylic acid is α‑substituted on a branched propionic chain rather than terminal‑ω‑substituted on a linear chain. This structural feature alters both lipophilicity (XLogP3 = 3.2 vs. ∼1.8–2.5 for linear ω‑propionic and ω‑acetic analogs) [2] and the pKa of the carboxyl group, parameters that directly govern albumin binding and hepatocyte uptake rates [3]. Users should anticipate a hepatic extraction profile distinct from the published ω‑series data and must perform direct head‑to‑head biodistribution experiments for quantitative confirmation.

Hepatobiliary imaging Pharmacokinetics Tissue distribution

Confident Identity Verification: Fully Assigned ¹H NMR and FTIR Spectra Are Publicly Available for CAS 21762‑12‑9

Unlike many research‑grade triiodophenyl‑alkanoic acid analogs whose spectral data remain proprietary, 2‑(3‑amino‑2,4,6‑triiodophenyl)propanoic acid has a complete ¹H NMR spectrum (Varian A‑60 instrument) and a KBr‑wafer FTIR spectrum deposited in the SpectraBase and Wiley spectral libraries [1] [2]. These primary spectra provide unequivocal confirmation of the α‑methyl methine proton environment (δ ∼ 3.8–4.0 ppm, quartet) and the carboxylic acid carbonyl stretch (∼1700 cm⁻¹), enabling precise lot‑to‑lot identity verification by the end user. Comparable public‑domain spectra for the N‑acetylated analog (CAS 23217‑81‑4) and the linear regioisomer (CAS 1206‑91‑3) are either absent or less rigorously documented.

Analytical characterization Quality control Spectroscopic fingerprint

Validated Application Scenarios for 2-(3-Amino-2,4,6-triiodophenyl)propanoic Acid Based on Comparative Evidence


Preclinical Hepatobiliary Contrast‑Agent Lead Optimization Requiring a Low‑Toxicity, High‑Iodine‑Density Scaffold

The compound’s 70.1 % iodine mass fraction (superior to iopanoic acid’s 66.7 %) [1] combined with an oral LD₅₀ of 2900 mg kg⁻¹ in mice (1.88‑fold higher than iopanoic acid) positions it as a preferred starting scaffold for medicinal chemistry programs aiming to maximize radiographic opacity while minimizing acute systemic toxicity. Researchers synthesizing N‑acetyl, N‑dimethylaminomethylene, or ester prodrugs can exploit the free amine handle while relying on the intrinsic safety margin of the parent acid.

Radiolabeled Probe Synthesis for Protein‑Kinase‑C and Diacylglycerol‑Binding Studies

The α‑methyl‑branched propionic acid side chain of CAS 21762‑12‑9 enables the construction of diacylglycerol analogs with a triiodophenyl reporter group at the sn‑2 position. Analogous compounds bearing either the 3‑(3‑amino‑2,4,6‑triiodophenyl)‑2‑ethylpropanoyl (iopanoic‑derived) or the linear 3‑(3‑amino‑2,4,6‑triiodophenyl)propanoyl group have been shown to compete with [³H]phorbol dibutyrate for the PKC regulatory domain [2]. The distinct spatial orientation imposed by the α‑methyl branch of the target compound offers a means to probe stereochemical requirements of the C1‑domain binding pocket without interference from the additional ethyl‑group steric bulk present in iopanoic acid‑derived probes.

Analytical Reference Standard for Triiodophenyl‑Alkanoic Acid Metabolite Identification in Biological Matrices

Because the target compound has fully assigned ¹H NMR and FTIR spectra in public repositories [3], it can serve as an authentic reference standard for identifying phase‑I and phase‑II metabolites of clinical oral cholecystographic agents (e.g., iopanoic acid, ipodate). Its unique α‑methyl substitution pattern provides a chromatographic and spectroscopic benchmark that is clearly distinguishable from the α‑ethyl (iopanoic acid) and linear ω‑propionic acid regioisomers, reducing false‑positive metabolite assignments.

Quote Request

Request a Quote for 2-(3-Amino-2,4,6-triiodophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.